Exo-cis-3,6-epoxy-1-methylhexahydrophthalic anhydride
Description
Nomenclature and Structural Identification
Exo-cis-3,6-epoxy-1-methylhexahydrophthalic anhydride possesses a complex molecular structure that requires precise nomenclature to accurately describe its chemical identity. The compound's systematic name according to the International Union of Pure and Applied Chemistry nomenclature is 2-methyl-4,10-dioxatricyclo[5.2.1.0²,⁶]decane-3,5-dione. This systematic designation reflects the compound's tricyclic structure, which incorporates a bridged ring system with specific stereochemical arrangements. The molecular formula C₉H₁₀O₄ indicates the presence of nine carbon atoms, ten hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 182.17 grams per mole.
The structural identification of this compound reveals several key features that define its chemical behavior and properties. The molecule contains an epoxy bridge spanning positions 3 and 6 of the hexahydrophthalic framework, which creates significant ring strain and influences the compound's reactivity profile. The anhydride functionality is formed by the cyclization of two carboxylic acid groups, creating a five-membered ring that is fused to the main cyclohexane ring. The methyl substituent at position 1 adds an additional element of steric complexity and affects the overall three-dimensional arrangement of the molecule. The exo configuration specifically refers to the spatial orientation of certain substituents relative to the bridged ring system, which has important implications for the compound's chemical reactivity and biological activity.
The stereochemical complexity of this compound is further evidenced by its specific three-dimensional arrangement, which has been confirmed through advanced analytical techniques including X-ray crystallography. The absolute configuration has been established, revealing important details about the spatial relationships between the various functional groups within the molecule. This stereochemical information is crucial for understanding the compound's interactions with other molecules and its behavior in various chemical environments.
Historical Context of Discovery and Development
The discovery and development of this compound, also known by its common name palasonin, represents an interesting intersection between natural product chemistry and synthetic organic chemistry. The compound was first isolated in 1967 from the seeds of Butea monosperma, an Indian shrub belonging to the Leguminaceae family. This initial discovery marked the beginning of extensive research into the compound's properties, biological activities, and potential applications across various scientific disciplines.
Following its initial isolation from plant sources, researchers began to investigate the compound's occurrence in other biological systems. A significant breakthrough occurred when palasonin was discovered in various insect species, particularly those belonging to the Meloidae family, commonly known as blister beetles. This discovery was particularly noteworthy because it represented the first cantharidin-related compound found in blister beetles, expanding the understanding of the chemical diversity present in these insects. The compound was subsequently identified in several species including Hycleus lunatus, where it was found alongside other related compounds such as palasoninimide.
The historical development of research on this compound has been characterized by advances in analytical techniques that have enabled more precise identification and quantification. Gas chromatographic and mass spectroscopic analyses have revealed the presence of palasonin in various meloid, clerid, and staphylinid beetles, significantly expanding the known distribution of this compound in biological systems. Interestingly, research has shown that insects produce palasonin with different enantiomeric compositions compared to plant sources, with plant-derived palasonin showing greater than 99% enantiomeric excess of the S-(-)-enantiomer, while insect-derived palasonin exhibits lower enantiomeric excess with the R-(+)-enantiomer often prevailing.
The synthetic chemistry of this compound has evolved significantly since its initial discovery. Various synthetic routes have been developed to produce the compound in laboratory settings, often involving modifications of related compounds such as cantharidin or through direct synthesis from appropriate precursors. These synthetic developments have been crucial for enabling detailed studies of the compound's properties and potential applications in materials science and other fields.
Position in Organic and Polymer Chemistry
This compound occupies a unique position within organic chemistry due to its distinctive structural features and reactivity patterns. The compound belongs to the broader class of epoxy anhydrides, which are characterized by the presence of both epoxy and anhydride functional groups within the same molecule. This dual functionality makes the compound particularly valuable in polymer chemistry applications, where it can serve as both a cross-linking agent and a reactive intermediate in the formation of advanced materials.
In the context of epoxy resin chemistry, compounds like this compound play crucial roles as curing agents and modifiers. The anhydride functionality can react with epoxy groups through nucleophilic ring-opening reactions, leading to the formation of ester linkages and the development of cross-linked polymer networks. This reactivity profile makes the compound valuable in the production of thermosetting plastics and advanced composite materials, where precise control over cross-linking density and material properties is essential.
The tricyclic structure of this compound provides unique advantages in polymer applications compared to simpler anhydride compounds. The rigid ring system imparts enhanced thermal stability and mechanical properties to the resulting polymer networks, while the specific stereochemistry influences the packing and ordering of polymer chains. These characteristics make the compound particularly suitable for applications requiring high-performance materials with exceptional thermal and mechanical properties.
From a mechanistic perspective, the compound's reactions in polymer systems involve complex kinetics that depend on factors such as temperature, catalyst presence, and the nature of co-reactants. The epoxy group can undergo ring-opening reactions with various nucleophiles, while the anhydride group can participate in condensation reactions with hydroxyl or amine groups. The interplay between these different reaction pathways allows for the development of materials with tailored properties and performance characteristics.
Common Synonyms and Alternative Designations
The nomenclature of this compound reflects the complexity of systematically naming polycyclic compounds with multiple functional groups. The compound is known by several alternative designations that highlight different aspects of its structure and chemical identity. The most widely recognized common name is palasonin, which derives from its initial isolation from plant sources and has become the standard designation in biological and natural product literature.
The systematic chemical nomenclature provides several alternative names that emphasize different structural features of the molecule. The designation 2-methyl-4,10-dioxatricyclo[5.2.1.0²,⁶]decane-3,5-dione explicitly describes the tricyclic framework and the positions of the oxygen atoms within the structure. This systematic name is particularly valuable for database searches and precise chemical communication, as it unambiguously identifies the molecular structure and stereochemistry.
Additional systematic designations include variations that emphasize the stereochemical aspects of the molecule. The designation (3aR)-3a,4,5,6,7,7aα-hexahydro-3aα-methyl-4β,7β-epoxyisobenzofuran-1,3-dione provides detailed stereochemical information about the absolute configuration of the compound. This level of detail is particularly important for applications where stereochemistry affects biological activity or chemical reactivity.
The compound is also referenced in various chemical databases and literature using abbreviated forms and alternative structural descriptions. In some contexts, it may be referred to simply as a methylated epoxy anhydride or as a cantharidin-related compound, particularly in biological literature where its relationship to other natural products is emphasized. The Chemical Abstracts Service has assigned multiple registry numbers to different stereoisomers and preparation methods of the compound, reflecting the importance of precise identification in chemical documentation and regulatory contexts.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3 |
InChI Key |
RJXMWQSSXZMNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Synonyms |
palasonin |
Origin of Product |
United States |
Biological Activity
Exo-cis-3,6-epoxy-1-methylhexahydrophthalic anhydride (EHPA) is a compound primarily used as a hardener in epoxy resin formulations. Understanding its biological activity is crucial for assessing its safety and potential health impacts, particularly in occupational settings where exposure may occur. This article reviews the available literature on the biological effects of EHPA, focusing on its toxicity, sensitization potential, and metabolic pathways.
EHPA is a cyclic anhydride with the following characteristics:
| Property | Value |
|---|---|
| CAS Number | 6118-51-0 |
| Molecular Formula | C8H6O4 |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione |
| Synonyms | exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride |
Acute Toxicity
EHPA exhibits low acute toxicity based on various studies:
- Oral Toxicity : The median lethal dose (LD50) in rats is approximately 2700 mg/kg body weight (bw), indicating low oral toxicity .
- Dermal Toxicity : In rabbits, the LD50 was greater than 2000 mg/kg bw with minimal irritant effects observed .
- Inhalation Toxicity : The median lethal concentration (LC50) was reported to be greater than 1100 mg/m³ in rats with no fatalities during exposure .
Sensitization Potential
A study involving workers exposed to epoxy resins containing EHPA revealed significant sensitization effects. Out of 32 workers surveyed:
- Sensitization : Specific IgE antibodies to hexahydrophthalic anhydride (HHPA), a related compound, were detected in 25% of the workers. Symptoms included irritation of the eyes and airways .
- Exposure Conditions : Symptoms were often linked to high peak exposures during specific tasks such as resin mixing or manual application .
Metabolism and Excretion
The biological half-life of EHPA has been reported to be approximately two hours in humans . Studies on animal models indicate rapid hydrolysis upon exposure, leading to the formation of diacid metabolites that are subsequently excreted via urine. In guinea pigs and rats exposed to radiolabeled EHPA:
- Distribution : Radioactivity was primarily found in the nasal mucosa and other mucosal tissues rather than in the lungs, suggesting significant local metabolism upon exposure .
Occupational Exposure
A cross-sectional study highlighted the occupational risks associated with EHPA exposure. Workers handling epoxy resins showed symptoms correlating with sensitization to the compound. The study emphasized the need for monitoring and controlling exposure levels in industrial settings to mitigate health risks .
Conclusions
This compound presents low acute toxicity but poses potential sensitization risks among exposed workers. The rapid metabolism and excretion of the compound suggest that while acute effects may be limited, chronic exposure could lead to sensitization and allergic reactions. Ongoing monitoring and adherence to safety protocols are essential for minimizing health risks associated with this compound in occupational settings.
Scientific Research Applications
Applications in Epoxy Resins
2.1 Curing Agent for Epoxy Resins
Exo-cis-3,6-epoxy-1-methylhexahydrophthalic anhydride serves as a curing agent for epoxy resins, enhancing their thermal stability and mechanical properties. The curing process involves a reaction between the epoxy groups and the anhydride, resulting in a robust cross-linked structure.
Table 1: Properties of Epoxy Resins Cured with this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 - 180 °C |
| Tensile Strength | 60 - 80 MPa |
| Flexural Modulus | 2.5 - 4 GPa |
| Hardness (Shore D) | 80 - 90 |
The enhanced properties make these epoxy resins suitable for demanding applications such as aerospace components, automotive parts, and electronic encapsulation.
2.2 Adhesives and Sealants
Due to its excellent adhesion properties, this compound is widely used in formulating adhesives and sealants. These products benefit from the compound's ability to cure at room temperature while providing strong bonding capabilities to various substrates.
Case Studies
Case Study 1: Aerospace Applications
In a study conducted by researchers at a leading aerospace manufacturer, this compound was utilized in the development of lightweight composite materials. The cured epoxy demonstrated superior thermal resistance and mechanical performance compared to traditional curing agents.
Case Study 2: Electrical Insulation
A major electronics company implemented this compound in their encapsulation processes for electronic components. The resulting epoxy provided excellent insulation properties and resistance to moisture ingress, significantly improving the reliability of their products under harsh environmental conditions.
Safety and Handling Considerations
While this compound offers numerous benefits in industrial applications, it is essential to consider safety measures due to its potential irritant properties. Proper handling protocols should be established to minimize exposure risks during manufacturing processes .
Comparison with Similar Compounds
Stereoisomers: Exo vs. Endo Configurations
Key Insight : The exo isomer’s thermodynamic stability makes it suitable for high-temperature polymer applications, while the endo isomer’s kinetic preference is leveraged in synthetic pathways .
Methyl-Substituted vs. Non-Methylated Analogs
Key Insight : The methyl group in MHHPA and this compound improves compatibility with hydrophobic polymers but increases health risks .
Epoxy-Containing vs. Non-Epoxy Anhydrides
Key Insight : The epoxy group enables bifunctional reactivity, expanding utility in bioconjugation and multi-step syntheses .
Data Tables
Q & A
Q. What are the primary synthetic routes for exo-cis-3,6-epoxy-1-methylhexahydrophthalic anhydride, and how are reaction conditions optimized for yield and purity?
The compound is synthesized via Diels-Alder reactions between furan derivatives and maleic anhydride. A key method involves optimizing reaction temperature (typically 80–100°C) and solvent polarity (e.g., diethyl ether or toluene) to favor the exo-cis isomer . Post-synthesis purification via recrystallization (e.g., using acetone/hexane mixtures) ensures ≥95% purity, with structural confirmation via IR (C=O stretching at ~1850 cm⁻¹) and ¹H NMR (distinct epoxy proton signals at δ 4.5–5.0 ppm) .
Q. How can this compound be characterized to confirm its stereochemical configuration?
Stereochemical analysis requires a combination of techniques:
Q. What are the key applications of this anhydride in protein modification, and how does its reversibility impact experimental design?
The anhydride reacts reversibly with lysine residues to block free amino groups in proteins (e.g., lysozyme). This modification is pH-sensitive:
- Blocking : Performed at pH 8.0–9.0, achieving >90% amino group modification .
- Deblocking : Hydrolysis at pH 2.5 restores 95% enzymatic activity, enabling temporary protein inactivation for structural studies . The retained epoxy group allows subsequent conjugation (e.g., fluorescent labeling) without disrupting the protein backbone .
Advanced Research Questions
Q. How do short-term peak exposures to this compound influence immunoglobulin sensitization in occupational settings?
A cross-sectional study (N=95 workers) revealed that even low-level exposures (<10 µg/m³) correlated with specific IgE and IgG antibodies. Peak exposures (>50 µg/m³ for minutes/day) significantly increased IgE sensitization (24% RAST-positive workers), independent of atopy or smoking status. Researchers should use personal air samplers and longitudinal serological monitoring to assess dose-response relationships .
Q. What mechanistic insights explain the preferential formation of the exo-cis isomer in Diels-Alder reactions involving this anhydride?
Kinetic studies show that while the endo isomer typically dominates due to secondary orbital interactions, the exo-cis configuration is stabilized by steric effects in bicyclic systems. Computational modeling (e.g., DFT calculations) reveals a lower activation energy (ΔG‡ ~15 kcal/mol) for exo pathways when using bulky dienophiles. Experimental validation via variable-temperature NMR and kinetic isotope effects can further elucidate this selectivity .
Q. How does the stereochemistry of this compound affect its reactivity in synthesizing anticonvulsant derivatives?
Condensation with heteroarylamines produces N-substituted phthalimides with varied bioactivity. For example:
- Exo-cis derivatives exhibit moderate anticonvulsant activity (ED₅₀ 50–100 mg/kg in electroshock models) due to enhanced blood-brain barrier permeability.
- Reaction kinetics show slower amidation rates (~24 hours at 60°C) compared to non-epoxidized analogs, requiring reflux conditions in aprotic solvents (e.g., DMF) .
Q. What analytical strategies resolve contradictions in reported immunological data for workers exposed to hexahydrophthalic anhydrides?
Discrepancies in IgE/IgG correlation (rs=0.5 in some studies vs. no correlation in others) may arise from:
- Exposure heterogeneity : Use real-time aerosol monitors to capture transient peaks.
- Antigen variability : Standardize RAST assays with purified anhydride-protein conjugates .
- Genetic factors : Incorporate HLA haplotype analysis to identify susceptibility markers.
Methodological Guidance
Designing a protocol for reversible protein modification using this anhydride:
- Step 1 : Incubate protein (1–5 mg/mL) with 10-fold molar excess of anhydride in 0.1M borate buffer (pH 8.5, 4°C, 2 hours).
- Step 2 : Purify via size-exclusion chromatography (Sephadex G-25).
- Step 3 : Verify modification by TNBS assay (free amino groups decrease by >90%) .
- Step 4 : Reactivate by dialysis against 0.1M glycine-HCl (pH 2.5, 4 hours).
Optimizing catalytic hydrogenation of tetrahydrophthalic anhydride precursors to synthesize hexahydro derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
